3-(Chloromethyl)pyrido[2,3-b]pyrazine
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Overview
Description
3-(Chloromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with a chloromethyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrido[2,3-b]pyrazine typically involves the chloromethylation of pyrido[2,3-b]pyrazine. One common method is the reaction of pyrido[2,3-b]pyrazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrido[2,3-b]pyrazine core can lead to the formation of dihydropyrido[2,3-b]pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrido[2,3-b]pyrazine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
3-(Chloromethyl)pyrido[2,3-b]pyrazine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrido[2,3-b]pyrazine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the chloromethyl group.
3-(Bromomethyl)pyrido[2,3-b]pyrazine: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)pyrido[2,3-b]pyrazine: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)pyrido[2,3-b]pyrazine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization.
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(chloromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c9-4-6-5-11-7-2-1-3-10-8(7)12-6/h1-3,5H,4H2 |
InChI Key |
QVZICWIHRWYZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2N=C1)CCl |
Origin of Product |
United States |
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